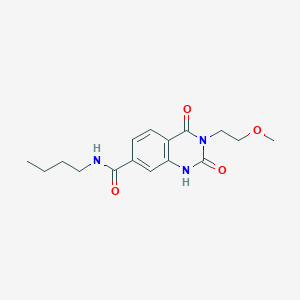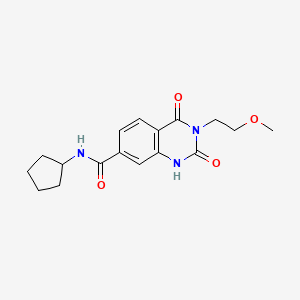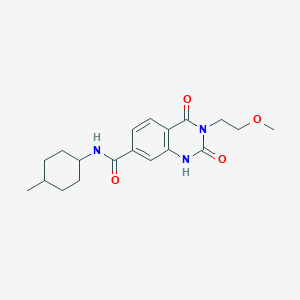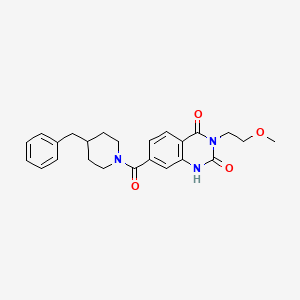![molecular formula C23H20N4O4 B6514122 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892273-74-4](/img/structure/B6514122.png)
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure composed of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been widely studied for their diverse biological activities, including anticancer properties .
Molecular Structure Analysis
The compound’s structure is likely characterized by the presence of the quinazoline core, with the methoxyphenyl and pyridinyl groups contributing to its three-dimensionality and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxamide group. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the methoxy and carboxamide groups. These groups could affect the compound’s solubility, stability, and reactivity.Mechanism of Action
Safety and Hazards
As with any compound, the safety and hazards would depend on various factors, including its reactivity, toxicity, and the specific conditions of use.
Future Directions
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(pyridin-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-31-18-8-5-15(6-9-18)14-27-22(29)19-10-7-16(12-20(19)26-23(27)30)21(28)25-13-17-4-2-3-11-24-17/h2-12H,13-14H2,1H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOGQTNDGSRFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514045.png)


![N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514056.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514059.png)
![7-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514073.png)


![N-(2-{[3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-7-yl]formamido}ethyl)acetamide](/img/structure/B6514089.png)
![7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514094.png)
![3-(2-methoxyethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514100.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514130.png)
![N-[(3-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514133.png)